3-Hydroxycarbamazepine (3-OH-CBZ) is a primary phenolic metabolite of the widely prescribed antiepileptic drug carbamazepine. In analytical chemistry, environmental science, and pharmacokinetics, it serves as a critical reference standard for quantifying pharmaceutical contamination and metabolic processing [1]. Unlike the parent drug, 3-OH-CBZ possesses a reactive phenolic hydroxyl group that fundamentally alters its solubility, ionization efficiency, and partitioning behavior in complex matrices [2]. Procurement of high-purity 3-OH-CBZ is essential for laboratories conducting liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, as it is required to establish exact retention times, calibrate matrix effects, and accurately calculate mass balances in both clinical toxicokinetics and wastewater treatment plant (WWTP) monitoring [3].
Substituting parent carbamazepine or alternative major metabolites (such as 10,11-epoxycarbamazepine) for 3-OH-CBZ in analytical calibrations leads to critical quantification errors. 3-OH-CBZ and its isomer, 2-hydroxycarbamazepine (2-OH-CBZ), are isobaric and yield identical collision-induced dissociation (CID) product ions (e.g., m/z 253 → 210) in LC-MS/MS [1]. Consequently, generic mass spectrometry cannot distinguish between the two without exact chromatographic retention time matching, which strictly requires the authentic 3-OH-CBZ standard[1]. Furthermore, in environmental fate modeling, 3-OH-CBZ demonstrates a significantly higher soil-water partition coefficient (Kd) and unique pH-dependent sorption compared to the parent drug or epoxide metabolites, meaning its accumulation in biosolids and soils cannot be mathematically extrapolated from generic class data [2].
In LC-MS/MS analysis, 3-OH-CBZ and its positional isomer 2-OH-CBZ undergo identical neutral losses (HNCO) to produce the exact same selected reaction monitoring (SRM) transition of m/z 253 → 210 [1]. Because their mass spectra are nearly identical, distinguishing the two requires optimized chromatographic separation (e.g., using specific acetonitrile/methanol gradients) where the retention time is validated against the exact pure standard [1].
| Evidence Dimension | LC-MS/MS SRM Transition |
| Target Compound Data | 3-Hydroxycarbamazepine (m/z 253 → 210) |
| Comparator Or Baseline | 2-Hydroxycarbamazepine (m/z 253 → 210) |
| Quantified Difference | Identical primary transitions require exact retention time calibration via authentic standards to prevent false-positive quantification. |
| Conditions | Electrospray ionization tandem mass spectrometry (ESI-LC-MS/MS) of aqueous samples. |
Procurement of the exact 3-OH-CBZ standard is mandatory for forensic and environmental labs to resolve isobaric interference and ensure accurate metabolite profiling.
3-OH-CBZ exhibits a drastically different sorption profile compared to the parent drug and other metabolites. In sandy soil matrices, 3-OH-CBZ demonstrated a soil-water partition coefficient (Kd) of 9.89, whereas parent carbamazepine had a Kd of 1.65, and the 10-OH-CBZ metabolite had a Kd of only 0.14 [1].
| Evidence Dimension | Soil-water partition coefficient (Kd) |
| Target Compound Data | 3-Hydroxycarbamazepine (Kd = 9.89) |
| Comparator Or Baseline | Parent Carbamazepine (Kd = 1.65) and 10-OH-CBZ (Kd = 0.14) |
| Quantified Difference | 3-OH-CBZ shows a >5-fold higher sorption affinity to soil than the parent drug and a >70-fold higher affinity than 10-OH-CBZ. |
| Conditions | Multiple-solute sorption evaluation in sandy soil (24.6% sand, 0.91% organic matter). |
Environmental engineers and agronomists must use the specific 3-OH-CBZ standard to accurately model the retention of pharmaceutical pollutants in soils amended with WWTP sludge.
The presence of the phenolic hydroxyl group makes the adsorption of 3-OH-CBZ highly sensitive to pH changes, unlike its epoxide counterparts. In soil adsorption studies, 3-OH-CBZ maintained ~56% adsorption between pH 2 and 10, but this dropped sharply to 23% at pH 12 [1]. In contrast, the adsorption of carbamazepine-10,11-epoxide (EP-CBZ) was completely unaffected by pH variations between 2 and 12 [1].
| Evidence Dimension | pH-dependent soil adsorption |
| Target Compound Data | 3-Hydroxycarbamazepine (Adsorption drops from 56% at pH 10 to 23% at pH 12) |
| Comparator Or Baseline | EP-CBZ (Adsorption remains constant across pH 2 to 12) |
| Quantified Difference | 3-OH-CBZ exhibits a >50% reduction in adsorption under highly alkaline conditions, whereas the epoxide metabolite shows zero pH-dependent variance. |
| Conditions | Soil adsorption assays evaluated across a pH range of 2 to 12. |
Facilities designing alkaline stabilization processes for wastewater or sludge must procure this specific compound to validate pH-driven mobilization models.
During municipal wastewater treatment, metabolites partition differently between the aqueous phase and solid sludge. Analysis of treated biosolids revealed 3-OH-CBZ accumulating at concentrations of 4.3 μg/kg (dry weight), whereas other major metabolites like 10,11-epoxycarbamazepine (CBZ-EP) and 10,11-dihydro-10-hydroxycarbamazepine (CBZ-10OH) were entirely undetected in the solid phase [1].
| Evidence Dimension | Concentration in treated WWTP biosolids |
| Target Compound Data | 3-Hydroxycarbamazepine (4.3 μg/kg dry weight) |
| Comparator Or Baseline | CBZ-EP and CBZ-10OH (Below limit of detection / Not detected) |
| Quantified Difference | 3-OH-CBZ selectively partitions into the solid biosolid phase, while epoxide and 10-OH metabolites remain in the aqueous phase or degrade. |
| Conditions | Pressurized liquid extraction (PLE) and LC-MS/MS analysis of treated municipal biosolids. |
Regulatory compliance labs testing treated sludge for pharmaceutical accumulation must target 3-OH-CBZ, as other major metabolites fail to capture solid-phase contamination.
Using the 3-OH-CBZ standard to establish precise LC-MS/MS retention times, ensuring it is accurately distinguished from the 2-OH-CBZ isomer in human plasma and urine profiling [1].
Routine quantification of persistent phenolic pharmaceutical residues in treated municipal biosolids destined for agricultural reuse or landfill disposal[2].
Utilizing the standard's high Kd value to benchmark the retention and leaching potential of polar pharmaceutical metabolites in agricultural soils and groundwater interfaces [3].
Monitoring the specific biotransformation pathways (such as nitration) of 3-OH-CBZ in drinking water treatment facilities utilizing sand filters [4].
Irritant;Health Hazard